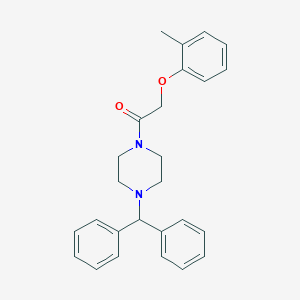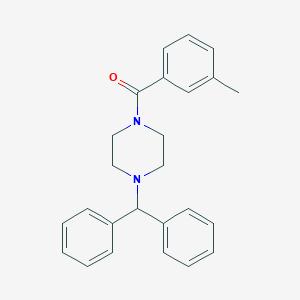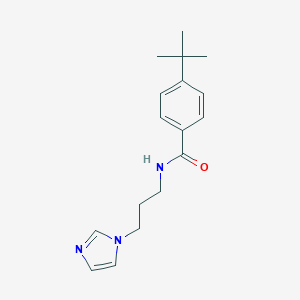![molecular formula C19H16Cl2N2O2S3 B295229 3-allyl-2-{[2-(2,5-dichloro-3-thienyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295229.png)
3-allyl-2-{[2-(2,5-dichloro-3-thienyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-allyl-2-{[2-(2,5-dichloro-3-thienyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is a synthetic compound that belongs to the family of benzothieno pyrimidinones. It has gained significant attention in the scientific community due to its potential therapeutic applications, especially in the field of cancer research.
Wirkmechanismus
The mechanism of action of 3-allyl-2-{[2-(2,5-dichloro-3-thienyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one involves the inhibition of the enzyme dihydrofolate reductase (DHFR). DHFR is an essential enzyme for the synthesis of DNA, and its inhibition leads to the inhibition of cancer cell growth. The compound also induces apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-allyl-2-{[2-(2,5-dichloro-3-thienyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one have been extensively studied. The compound has been shown to inhibit the growth of cancer cells, induce apoptosis, and reduce inflammation. It also has antioxidant properties and can protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-allyl-2-{[2-(2,5-dichloro-3-thienyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one in lab experiments include its potent anticancer activity and its ability to induce apoptosis in cancer cells. However, the compound has limitations, including its low solubility in water and its potential toxicity.
Zukünftige Richtungen
For the research on 3-allyl-2-{[2-(2,5-dichloro-3-thienyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one include exploring its potential as a therapeutic agent in other types of cancer and other diseases. Further studies are needed to elucidate the mechanism of action of the compound and to optimize its pharmacological properties. The development of more potent and selective analogs of the compound is also an area of future research.
Synthesemethoden
The synthesis of 3-allyl-2-{[2-(2,5-dichloro-3-thienyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one involves a multistep process. The starting material is 2,5-dichlorothiophene-3-carboxylic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-mercaptoethylamine to give the thiol derivative. The thiol derivative is then reacted with 2-oxoethyl-2-(2,5-dichlorothiophen-3-yl) acetate to give the intermediate compound. Finally, the intermediate is reacted with allylamine to give the desired product.
Wissenschaftliche Forschungsanwendungen
3-allyl-2-{[2-(2,5-dichloro-3-thienyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one has been extensively studied for its potential therapeutic applications. It has shown promising results in inhibiting the growth of cancer cells, especially in breast cancer, lung cancer, and leukemia. The compound has also been studied for its anti-inflammatory and antioxidant properties.
Eigenschaften
Molekularformel |
C19H16Cl2N2O2S3 |
|---|---|
Molekulargewicht |
471.4 g/mol |
IUPAC-Name |
2-[2-(2,5-dichlorothiophen-3-yl)-2-oxoethyl]sulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C19H16Cl2N2O2S3/c1-2-7-23-18(25)15-10-5-3-4-6-13(10)27-17(15)22-19(23)26-9-12(24)11-8-14(20)28-16(11)21/h2,8H,1,3-7,9H2 |
InChI-Schlüssel |
YBMCIRKJPALZPP-UHFFFAOYSA-N |
SMILES |
C=CCN1C(=O)C2=C(N=C1SCC(=O)C3=C(SC(=C3)Cl)Cl)SC4=C2CCCC4 |
Kanonische SMILES |
C=CCN1C(=O)C2=C(N=C1SCC(=O)C3=C(SC(=C3)Cl)Cl)SC4=C2CCCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



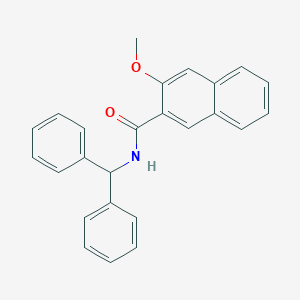
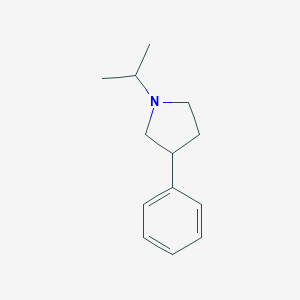
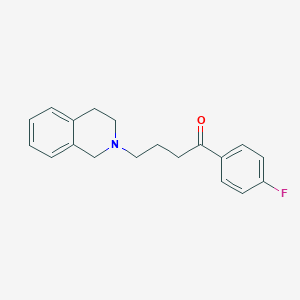
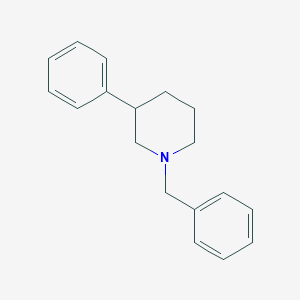
![5-Phenyl-1-azabicyclo[2.2.2]oct-2-ene](/img/structure/B295157.png)

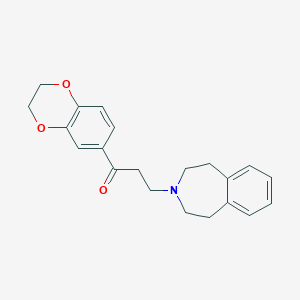
![10-[3-[4-(2-Chloroethyl)-1-piperazinyl]propyl]-2-(trifluoromethyl)phenothiazine](/img/structure/B295161.png)
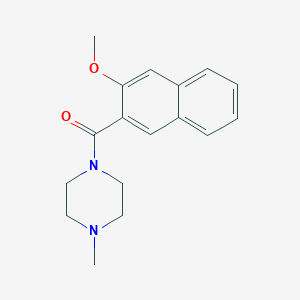
![2-[Tert-butyl(methyl)amino]ethyl furan-2-carboxylate](/img/structure/B295163.png)

